molecular formula C18H15N3O3S B3529777 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3529777
M. Wt: 353.4 g/mol
InChI Key: DFKSGVZOGHFZKY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypyrimidine-2-thiol with N-(4-phenoxyphenyl)acetamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA), to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypyrimidinyl group or the phenoxyphenyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has a wide range of scientific research applications due to its unique chemical structure and properties.

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

    Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-16-10-11-19-18(21-16)25-12-17(23)20-13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKSGVZOGHFZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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